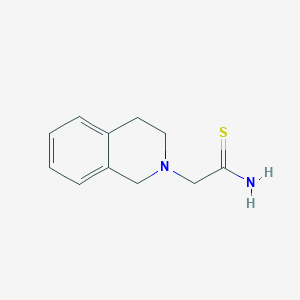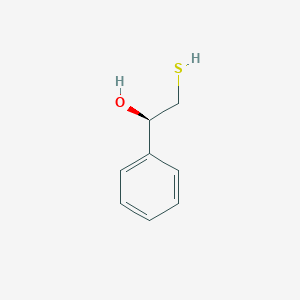
(1R)-1-Phenyl-2-sulfanylethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-Phenyl-2-sulfanylethan-1-ol is an organic compound characterized by the presence of a phenyl group attached to a sulfanyl-ethanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Phenyl-2-sulfanylethan-1-ol typically involves the reaction of phenylacetaldehyde with thiol compounds under controlled conditions. One common method is the reduction of phenylacetaldehyde using sodium borohydride in the presence of a thiol, which results in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction processes. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-Phenyl-2-sulfanylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
(1R)-1-Phenyl-2-sulfanylethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R)-1-Phenyl-2-sulfanylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-Phenyl-2-hydroxyethan-1-ol: Similar structure but with a hydroxyl group instead of a sulfanyl group.
(1R)-1-Phenyl-2-aminoethan-1-ol: Contains an amino group instead of a sulfanyl group.
Uniqueness
(1R)-1-Phenyl-2-sulfanylethan-1-ol is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred.
Propriétés
Formule moléculaire |
C8H10OS |
|---|---|
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
(1R)-1-phenyl-2-sulfanylethanol |
InChI |
InChI=1S/C8H10OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m0/s1 |
Clé InChI |
GADYZKYNBSDWMQ-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](CS)O |
SMILES canonique |
C1=CC=C(C=C1)C(CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13195293.png)
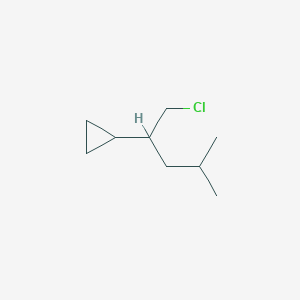
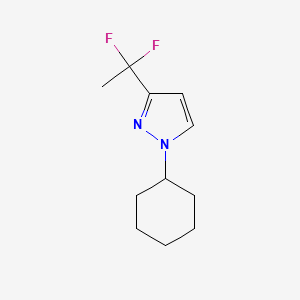
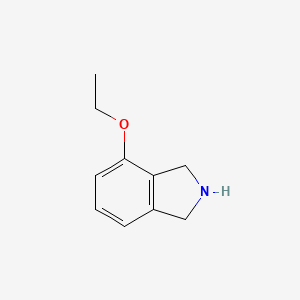
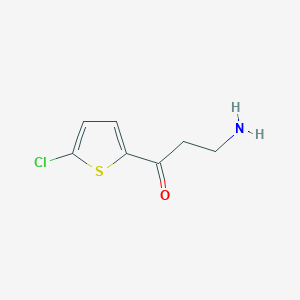

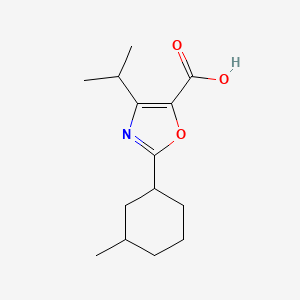

![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide](/img/structure/B13195317.png)
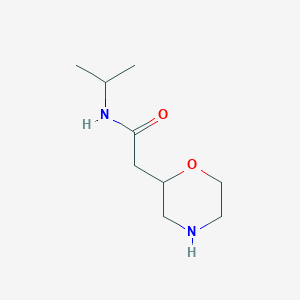
![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)
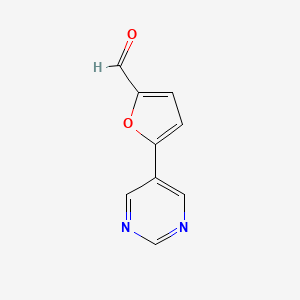
![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13195348.png)
